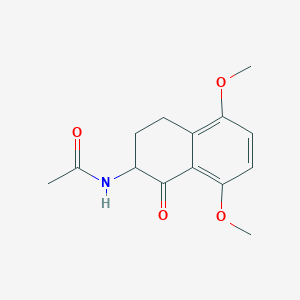![molecular formula C21H30N2O3 B281867 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, also known as PCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PCC is a derivative of the antipsychotic drug, clozapine, and has been found to exhibit similar pharmacological properties without the side effects commonly associated with clozapine.
Mecanismo De Acción
The exact mechanism of action of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is not fully understood, but it is believed to act as a partial agonist at dopamine D4 and serotonin 5-HT1A receptors. 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has also been shown to modulate the activity of glutamate receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been found to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in lab experiments is its ability to selectively target specific neurotransmitter systems, which can be useful in studying the underlying mechanisms of various neurological and psychiatric disorders. However, one limitation is the lack of clinical data on the safety and efficacy of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in humans, which may limit its potential for clinical use.
Direcciones Futuras
Future research on 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid could focus on its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. Further studies could also investigate the safety and efficacy of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in humans, as well as its potential for use in combination with other drugs. Additionally, research could explore the underlying mechanisms of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid's effects on neurotransmitter systems and BDNF expression.
Métodos De Síntesis
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid can be synthesized through a multi-step process involving the reaction of clozapine with various reagents. One such method involves the reaction of clozapine with cyclohexanone in the presence of a catalyst to form 2-{[4-(4-propylphenyl)-1-piperazinyl]cyclohexanone}. This intermediate is then reacted with phosgene to form 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid.
Aplicaciones Científicas De Investigación
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has also been shown to improve cognitive function and memory in animal studies.
Propiedades
Fórmula molecular |
C21H30N2O3 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-[4-(4-propylphenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H30N2O3/c1-2-5-16-8-10-17(11-9-16)22-12-14-23(15-13-22)20(24)18-6-3-4-7-19(18)21(25)26/h8-11,18-19H,2-7,12-15H2,1H3,(H,25,26) |
Clave InChI |
HLEWJSDGEZJKBF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O |
SMILES canónico |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



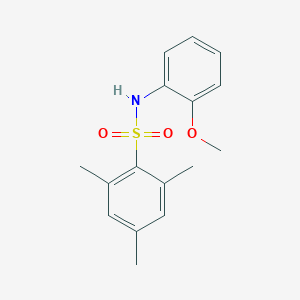

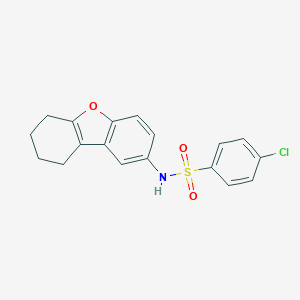
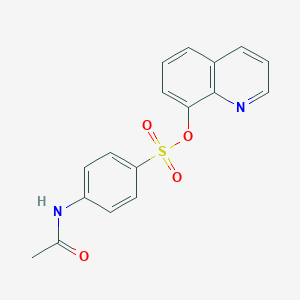
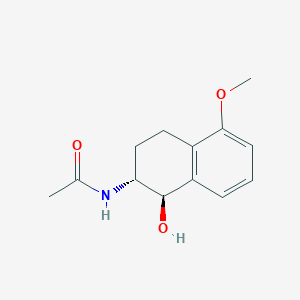
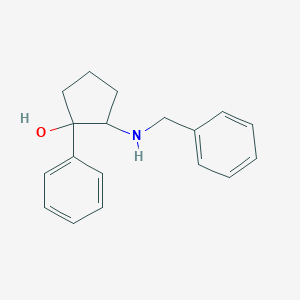
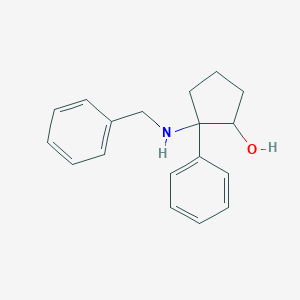
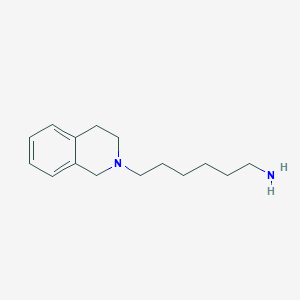
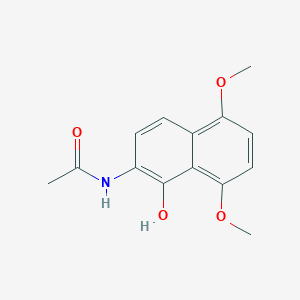
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

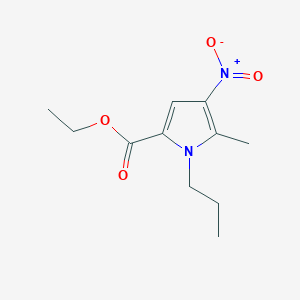
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
